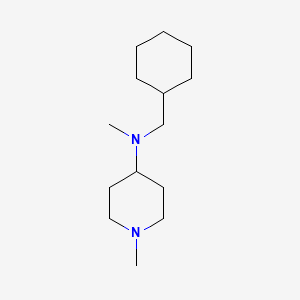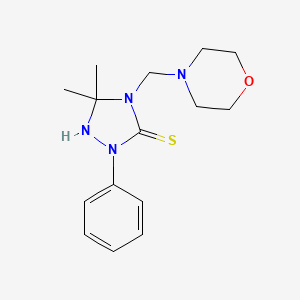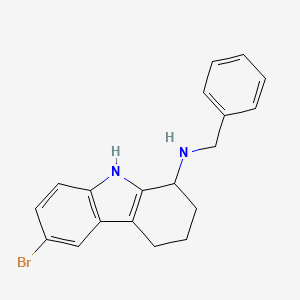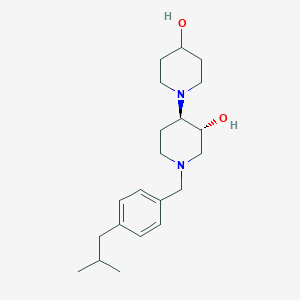
N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine (CET) is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. CET is a triazine-based compound that has been synthesized through different methods and has shown promising results in biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Inhibition of topoisomerase II can result in the death of cancerous cells, making N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine a potential anticancer agent.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine has potent anticancer activity against various cancer cell lines. N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. In addition, N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine has been shown to have antioxidant activity, protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine is its potential as an anticancer agent. N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine has shown potent anticancer activity in vitro, and its derivatives have been synthesized and tested for their anticancer activity. However, one of the limitations of N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine is its solubility in water. N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine is only slightly soluble in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine. One potential direction is the synthesis of N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine derivatives with improved solubility in water. Another potential direction is the study of N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine in animal models to determine its efficacy and toxicity. Additionally, the mechanism of action of N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine needs to be fully understood to develop more effective derivatives. Finally, the potential of N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine as an anti-inflammatory agent needs to be further explored to develop new treatments for inflammatory diseases.
Conclusion
In conclusion, N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine is a chemical compound that has shown promising results in various scientific research applications. N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine has been synthesized through different methods and has shown potent anticancer activity, anti-inflammatory effects, and antioxidant activity. However, its solubility in water is a limitation that needs to be addressed. Future research on N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine should focus on the synthesis of derivatives with improved solubility, the study of N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine in animal models, and the exploration of its potential as an anti-inflammatory agent.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine can be achieved through different methods, including the reaction of 4-chloroaniline with ethyl orthoformate to form N-(4-chlorophenyl) ethyl carbamate. The carbamate is then reacted with piperidine to produce N-(4-chlorophenyl)-4-ethoxy-1-piperidinyl carbamate. Finally, the carbamate is cyclized with cyanuric chloride to produce N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine.
Scientific Research Applications
N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine has been extensively studied for its potential applications in scientific research. One of the significant applications of N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine is in the field of medicinal chemistry. N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine has shown potential as an anticancer agent, and its derivatives have been synthesized and tested for their anticancer activity. N-(4-chlorophenyl)-4-ethoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine has also been studied for its potential as an anti-inflammatory agent, and it has shown promising results in reducing inflammation.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c1-2-23-16-20-14(18-13-8-6-12(17)7-9-13)19-15(21-16)22-10-4-3-5-11-22/h6-9H,2-5,10-11H2,1H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRDAQRSOCNADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5061728.png)



![4-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5061772.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5061777.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5061781.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5061787.png)

![4-(2-methoxyethoxy)-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5061805.png)
![1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride](/img/structure/B5061819.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5061827.png)